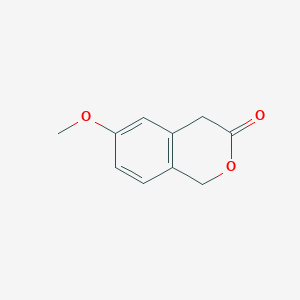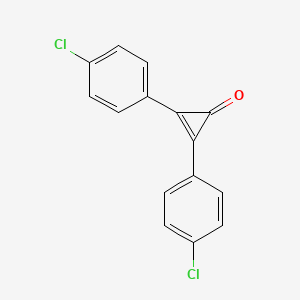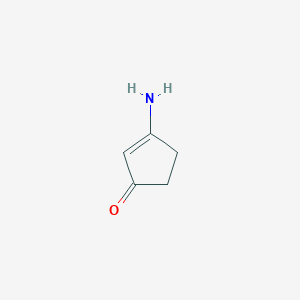
5-Bromo-2-mercaptobenzoic acid
Descripción general
Descripción
5-Bromo-2-mercaptobenzoic acid (5-BMB), also known as 5-bromo-2-hydroxybenzoic acid, is a monobrominated derivative of benzoic acid. It is an important organic compound that has a wide range of applications in the biomedical, industrial and environmental fields. 5-BMB has been used as a reagent in organic synthesis, as a corrosion inhibitor, and as a catalyst for various reactions. In addition, 5-BMB has been studied for its potential to act as a therapeutic agent for treating a variety of diseases.
Aplicaciones Científicas De Investigación
Surface-Enhanced Raman Spectroscopy
5-Bromo-2-mercaptobenzoic acid has been studied for its applications in surface-enhanced Raman spectroscopy (SERS). The research focused on investigating the acid-base chemistry of 2-mercaptobenzoic acid (2-MBA) immobilized on a polycrystalline silver surface. This study highlighted the potential of using 2-MBA in SERS for understanding interactions at the molecular level, particularly the proton dissociation equilibrium of immobilized 2-MBA, which is significant in understanding the surface chemistry of thiol-bound ligands (Ma & Harris, 2011).
Biphenyl Array Synthesis
The compound has been utilized in the synthesis of biphenyl derivatives. A study described the use of 4-mercaptobenzoic acid as a novel linker for creating biphenyl arrays, demonstrating its utility in solid-phase organic synthesis. This application is significant for developing various organic compounds and potential pharmaceuticals (Shirnornura et al., 2013).
Coordination Chemistry
This compound plays a role in the field of coordination chemistry. A review discussed the coordination chemistry of thiosalicylic acid (2-mercaptobenzoic acid), emphasizing its ability to coordinate a wide range of metal centers. This property makes it valuable for applications in materials chemistry and the study of complex metal-ligand interactions (Wehr-Candler & Henderson, 2016).
Catalysis in Organic Reactions
Ortho-Mercaptobenzoic acid, a related compound, has been identified as an efficient catalyst in intramolecular Morita–Baylis–Hillman and Rauhut–Currier reactions. This discovery is pivotal in organic chemistry, offering a new approach to catalysis using thiol catalysts under basic conditions (Selig & Miller, 2011).
Metal Analysis
4-Mercaptobenzoic acid has been introduced as a matrix for mass spectrometry analysis of metals. This application is crucial in analytical chemistry, especially for the sensitive determination of ultratrace metals in fine particulate matter. The compound’s properties contribute to enhanced signal intensity and reproducibility in metal analysis (Sun et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2-mercaptobenzoic acid is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucoside bonds present in carbohydrates, thereby releasing glucose .
Mode of Action
This compound interacts with the α-glucosidase enzyme, inhibiting its activity .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a decrease in the rate of glucose absorption in the intestines, leading to a reduction in postprandial (after-meal) blood glucose levels .
Pharmacokinetics
Given its role as an α-glucosidase inhibitor, it is likely that it is absorbed in the intestines and distributed throughout the body where it can exert its effects . Its impact on bioavailability is currently unknown.
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial blood glucose levels . This can be beneficial in the management of conditions such as diabetes, where control of blood glucose levels is critical .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and its ability to interact with α-glucosidase . .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-mercaptobenzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as α-glucosidase, where it acts as an inhibitor . The compound’s interaction with α-glucosidase involves binding to the enzyme’s active site, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction is crucial for its potential therapeutic applications in managing conditions like diabetes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can impact cell signaling pathways by inhibiting specific enzymes, thereby affecting downstream signaling events.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of enzymes such as α-glucosidase, leading to enzyme inhibition . This inhibition results in decreased enzymatic activity and subsequent changes in metabolic processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to specific tissues or organs. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of α-glucosidase affects carbohydrate metabolism, leading to altered glucose levels and metabolic flux. Additionally, this compound may interact with other enzymes involved in metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and other biomolecules, thereby influencing its biochemical effects.
Propiedades
IUPAC Name |
5-bromo-2-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINIBOQGXIFOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489471 | |
| Record name | 5-Bromo-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61954-80-1 | |
| Record name | 5-Bromo-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-mercaptobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)
![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)


![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)


![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)





